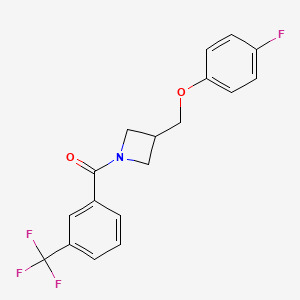
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Wirkmechanismus
The mechanism of action of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have reported that it can induce DNA damage and cell cycle arrest in cancer cells. It has also been found to modulate the expression of various genes involved in inflammation and apoptosis. In addition, this compound has been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone in lab experiments include its potent anticancer activity, neuroprotective effects, and anti-inflammatory properties. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several future directions for research on (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One potential direction is to further investigate its mechanism of action and identify the specific targets it interacts with in cancer cells, Alzheimer's disease, and inflammation. Another direction is to explore its potential as a combination therapy with other drugs to enhance its efficacy. Additionally, more studies are needed to evaluate its safety and toxicity in animal models and humans.
Synthesemethoden
The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4-fluorobenzyl alcohol in the presence of potassium carbonate to form 3-(4-fluorobenzylidene)-3-(trifluoromethyl)oxindole. This intermediate is then reacted with azetidine in the presence of sodium hydride to form the final product.
Wissenschaftliche Forschungsanwendungen
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects against beta-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPHIHTVWEZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile](/img/structure/B2776402.png)

![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)
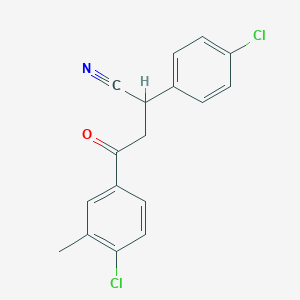
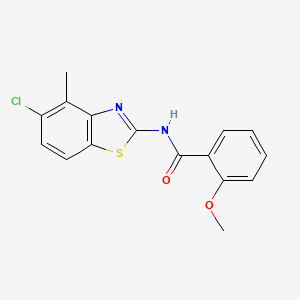
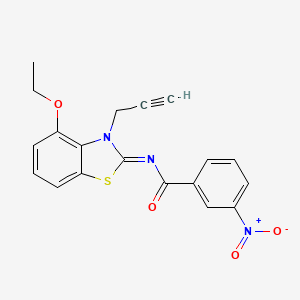
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
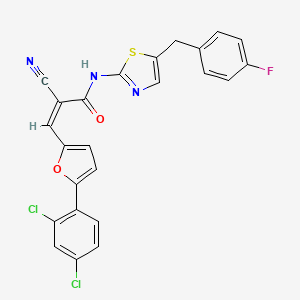
![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)
![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)